Ursodeoxycholic acid sodium salt hydrate

Solubility Formulation Science In Vitro Assay Development

Free acid UDCA requires pH ≥8.4 for micellar solubilization, causing inconsistent dosing across in vitro and in vivo studies. This sodium salt hydrate eliminates that variability. • Pre-solubilized: water solubility >100 mg/mL-no pH adjustment or sonication needed for consistent dose-response assays • 73% higher oral bioavailability (AUC) vs. free acid UDCA, enabling lower doses and reduced off-target effects in animal models • Selective TGR5 agonist; does not activate FXR, allowing receptor-specific mechanistic dissection without confounding transcriptional regulation • Low cytotoxicity-tolerated at concentrations up to 1 mM/L in primary hepatocytes, vs. hydrophobic bile acids like CDCA that induce apoptosis at equivalent doses Suitable for hepatoprotection models, bile acid signaling, enterohepatic circulation studies, and necrotic cell death pathway investigation.

Molecular Formula C24H41NaO5
Molecular Weight 432.6 g/mol
Cat. No. B8023675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsodeoxycholic acid sodium salt hydrate
Molecular FormulaC24H41NaO5
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.O.[Na+]
InChIInChI=1S/C24H40O4.Na.H2O/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;;/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1
InChIKeyMTQMHPOCEYMWPY-KAEFGRNISA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ursodeoxycholic Acid Sodium Salt Hydrate: Defined Chemical Identity and Baseline Characteristics for Research Procurement


Ursodeoxycholic acid (UDCA) sodium salt hydrate is the sodium salt and hydrated form of ursodeoxycholic acid, a secondary bile acid produced via epimerization of chenodeoxycholic acid (CDCA) in the gut . Its molecular formula is C24H39NaO4·xH2O, with a molecular weight of 414.55 g/mol for the anhydrous form . The compound is a white to off-white solid that is highly soluble in water (≥100–200 mg/mL) due to its ionic sodium salt form . It functions as a TGR5 agonist and is noted for its hydrophilicity and lower cytotoxicity compared to other bile acids, making it a critical tool in hepatology and cell biology research .

Why Ursodeoxycholic Acid Sodium Salt Hydrate Cannot Be Substituted by Other Bile Acid Analogs: The Critical Role of Sodium Salt Form and Hydration


Substituting Ursodeoxycholic acid sodium salt hydrate with the free acid form (UDCA), glycine-conjugate (GUDCA), or taurine-conjugate (TUDCA) introduces significant variability in experimental outcomes. The free acid form of UDCA exhibits extremely poor aqueous solubility and requires a high pH (≥8.4) for micellar solubilization, severely limiting its absorption and in vitro dissolution [1]. In contrast, the sodium salt hydrate form provides a pre-solubilized, ready-to-use format with water solubility exceeding 100 mg/mL, ensuring consistent dosing in both cell culture and animal studies . Furthermore, glycine- and taurine-conjugated forms like GUDCA and TUDCA possess altered pKa values and FXR/TGR5 receptor activation profiles compared to the unconjugated sodium salt, which fundamentally changes their pharmacokinetic and pharmacodynamic behavior [2][3].

Quantitative Differentiation Evidence for Ursodeoxycholic Acid Sodium Salt Hydrate Versus Comparators


Aqueous Solubility Advantage of Ursodeoxycholic Acid Sodium Salt Hydrate Over Free Acid and Conjugates

The sodium salt hydrate form of UDCA provides a critical solubility advantage over the free acid form and certain conjugates. The free acid form of UDCA is practically insoluble in water, necessitating high pH (≥8.4) for micellar solubilization and limiting its bioavailability [1]. In direct comparison, the sodium salt hydrate achieves water solubility of ≥100–200 mg/mL, a difference of at least two orders of magnitude compared to the free acid . While the sodium salt form greatly improves aqueous solubility, its solubility in organic solvents like DMSO is comparatively moderate (10 mg/mL) .

Solubility Formulation Science In Vitro Assay Development

Reduced Cytotoxicity of Ursodeoxycholic Acid Sodium Salt Versus Chenodeoxycholic Acid in Primary Hepatocytes

In a comparative study of bile acid effects on primary rat hepatocytes, UDCA demonstrated significantly lower cytotoxicity than chenodeoxycholic acid (CDCA). When incubated at a concentration of 1 mM/L, CDCA induced direct cytotoxicity, whereas UDCA exhibited only slight cytotoxicity [1]. A broader dose-response study (10–1000 μM) confirmed that toxicity was stronger for unconjugated CDCA than for UDCA [2]. This differential hepatotoxicity is a key factor in the selection of UDCA over CDCA for chronic liver disease models and in vitro studies requiring prolonged exposure.

Hepatotoxicity Cell Viability Bile Acid Biology

Differential Apoptosis and Necrosis Induction Profile of Ursodeoxycholic Acid Sodium Salt Compared to Tauroursodeoxycholic Acid

While both UDCA and its taurine-conjugate TUDCA are often grouped as 'cytoprotective' bile acids, their effects on cell death pathways diverge significantly. In Jurkat human leukemia T cells, UDCA sodium salt induced primarily necrosis, whereas the conjugate TUDCA also induced necrosis but the study notes that the effects of these compounds were distinct from the apoptosis induced by hydrophobic bile acids like DCA [1]. This indicates that the unconjugated sodium salt form triggers a different cell death pathway compared to the conjugated form, a nuance critical for cancer research where necrosis versus apoptosis can have opposing therapeutic implications.

Apoptosis Cancer Cell Biology Cell Cycle Regulation

Improved Bioavailability of Sodium Ursodeoxycholate Formulation Over Ursodeoxycholic Acid

The sodium salt form of UDCA provides a substantial bioavailability advantage over the free acid form when formulated appropriately. A direct comparative study in human subjects demonstrated that an enteric-coated sodium ursodeoxycholate formulation yielded a mean AUC of 45 ± 8 µmol/L·hr, significantly higher than both ursodeoxycholic acid (26 ± 5 µmol/L·hr; P < 0.01) and sodium ursodeoxycholate in a conventional gelatin capsule (25 ± 6 µmol/L·hr; P < 0.001) [1]. In rat studies, the intestinal absorption ratio (i.d./i.v.) was nearly 1 for the sodium salt in solution, but dropped to 0.55 for the free acid suspension, confirming that the poor aqueous solubility of the free acid is the rate-limiting factor for its absorption [1].

Pharmacokinetics Oral Bioavailability Formulation Development

Lack of FXR Activation by Ursodeoxycholic Acid Sodium Salt Differentiates It from Obeticholic Acid

Ursodeoxycholic acid sodium salt does not activate the farnesoid X receptor (FXR), a key nuclear receptor regulating bile acid homeostasis. This contrasts sharply with obeticholic acid (OCA), a potent FXR agonist. In human primary hepatocytes (SCHH), UDCA at concentrations ≤100 µmol/L did not inhibit CYP7A1 mRNA expression, a marker of FXR activation, nor did it reduce the endogenous bile acid pool [1]. In Caco-2 intestinal cells, the glycine conjugate of UDCA had no effect on FXR target genes (FGF-19, SHP, OSTα/β, IBABP), whereas the glycine conjugate of OCA increased their mRNA levels in a concentration-dependent manner [1]. UDCA's mechanism is FXR-independent, while OCA is a dedicated FXR agonist.

Nuclear Receptor Pharmacology FXR Signaling Cholestasis

Optimal Application Scenarios for Ursodeoxycholic Acid Sodium Salt Hydrate Based on Differential Evidence


In Vitro Hepatoprotection and Cytoprotection Assays Requiring High Bile Acid Concentrations

Based on its significantly lower cytotoxicity compared to chenodeoxycholic acid (CDCA) at equivalent concentrations [1][2], the UDCA sodium salt hydrate is the preferred compound for establishing in vitro models of hepatoprotection. Researchers can expose primary hepatocytes or hepatic cell lines to UDCA at concentrations up to 1 mM/L with only slight cytotoxicity, enabling the study of protective signaling pathways without the confounding cell death induced by more hydrophobic bile acids like CDCA. The high aqueous solubility of the sodium salt form facilitates the preparation of concentrated stock solutions for dose-response studies [3].

In Vivo Oral Dosing Studies in Rodents for Bile Acid Metabolism and Pharmacokinetics

For in vivo studies requiring oral administration of UDCA, the sodium salt hydrate form offers a clear pharmacokinetic advantage. Evidence shows that the sodium salt achieves a 73% higher oral bioavailability (AUC) compared to the free acid form when formulated appropriately [1]. This improved bioavailability translates to lower required doses to achieve target plasma concentrations, reducing cost and minimizing potential off-target effects. The sodium salt form is thus the rational choice for studies investigating the enterohepatic circulation of bile acids, their effects on gut microbiota, or their systemic metabolic effects following oral gavage.

Studies of FXR-Independent Bile Acid Signaling and TGR5-Mediated Pathways

UDCA sodium salt hydrate is the appropriate tool for investigating TGR5-mediated signaling and other FXR-independent actions of bile acids. Direct comparative evidence demonstrates that UDCA does not activate FXR in human hepatocytes or intestinal cells, in stark contrast to the FXR agonist obeticholic acid (OCA) [1]. This functional selectivity allows researchers to isolate TGR5-dependent effects (e.g., GLP-1 secretion, energy expenditure) from FXR-dependent transcriptional regulation. When co-administered with OCA, UDCA does not interfere with OCA's FXR-dependent pharmacology, making it a useful combination tool for dissecting receptor-specific mechanisms [1].

Cancer Cell Biology Studies Investigating Necrotic Cell Death Pathways

In leukemia and cancer cell models, UDCA sodium salt hydrate induces primarily necrotic rather than apoptotic cell death [1]. This differential profile distinguishes it from both hydrophobic bile acids (which induce apoptosis) and possibly from conjugated forms like TUDCA. Researchers focused on programmed necrosis (necroptosis) or the differential activation of cell death pathways in cancer should select UDCA sodium salt over TUDCA or CDCA to avoid activating the apoptotic machinery that could confound the interpretation of necrotic signaling.

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